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Compound of Interest

Compound Name: Trimethylsulfoxonium Bromide

Cat. No.: B049335

Introduction

The cyclopropanation of a,3-unsaturated carbonyl compounds using dimethylsulfoxonium
methylide, generated from trimethylsulfoxonium bromide, is a cornerstone of organic
synthesis known as the Corey-Chaykovsky reaction.[1][2][3] This reaction provides a reliable
method for the formation of a three-membered ring, a structural motif present in numerous
natural products and biologically active molecules.[4] The reaction proceeds via a nucleophilic
1,4-conjugate addition of the sulfur ylide to the enone, followed by an intramolecular cyclization
to form the cyclopropyl group.[2][5] This methodology is valued for its high stereochemical
control, typically yielding the thermodynamically more stable trans-cyclopropanes.[4][6]

Mechanism of Action

The reaction is initiated by the deprotonation of trimethylsulfoxonium bromide with a strong
base, such as sodium hydride (NaH), to form the reactive intermediate, dimethylsulfoxonium
methylide.[2] This ylide then acts as a nucleophile, attacking the [3-carbon of the a,3-
unsaturated carbonyl compound in a Michael-type addition.[2][4] The resulting enolate
subsequently undergoes an intramolecular nucleophilic substitution, where the enolate oxygen
attacks the carbon bearing the sulfoxonium group, leading to the displacement of dimethyl
sulfoxide (DMSOQO) and the formation of the cyclopropane ring.[5]

Applications in Research and Drug Development
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The cyclopropyl moiety is a key pharmacophore in a variety of therapeutic agents due to its
unique conformational properties and metabolic stability. The Corey-Chaykovsky
cyclopropanation is therefore a widely employed strategy in medicinal chemistry and drug
development. For instance, chalcones, which are recognized as "privileged structures” in
medicinal chemistry, can be converted to their cyclopropyl derivatives, potentially enhancing
their therapeutic efficacy.[1] The resulting cyclopropyl ketones are versatile intermediates that
can be further elaborated into more complex molecular architectures.[7] The reaction's
tolerance to a range of functional groups makes it suitable for the late-stage modification of
complex molecules.[7]
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Caption: General overview of the cyclopropanation reaction, from ylide formation to the final
product.
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Experimental Protocols

Protocol 1: General Procedure for the Cyclopropanation
of a,B-Unsaturated Ketones

This protocol is adapted from studies on the cyclopropanation of various enones.[4]
Materials:

e Trimethylsulfoxonium bromide or iodide (1.2 - 2.0 equiv.)

e Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 2.0 equiv.)
e a,B-Unsaturated ketone (1.0 equiv.)

e Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
e Anhydrous Tetrahydrofuran (THF)

e Saturated aqueous ammonium chloride (NH4Cl) solution

o Diethyl ether

e Anhydrous sodium sulfate (Na2S0a4)

e Hexanes (for washing NaH)

o Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, nitrogen
inlet)

Procedure:
e Preparation of the Ylide:

o To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or
argon), add sodium hydride (60% dispersion in mineral oil).

o Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully
decant the hexanes.
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o Add anhydrous DMSO or DMF to the flask, followed by the portion-wise addition of
trimethylsulfoxonium bromide or iodide at room temperature.

o Stir the resulting mixture at room temperature for 1 hour. The solution should become
clear, indicating the formation of the dimethylsulfoxonium methylide.

o Cyclopropanation Reaction:
o In a separate flask, dissolve the a,3-unsaturated ketone in anhydrous THF or DMF.

o Cool the ylide solution to a specified temperature (e.g., -30 °C to 0 °C) using an
appropriate cooling bath.

o Slowly add the solution of the enone to the ylide solution via a syringe or dropping funnel
over 15-20 minutes.

o Stir the reaction mixture at the cooled temperature for a designated time (e.g., 1 hour),
and then allow it to warm to room temperature and stir for an additional 2-16 hours.

o Monitor the reaction progress by thin-layer chromatography (TLC).
e Work-up and Purification:

o Upon completion, quench the reaction by carefully adding saturated aqueous NHaCl
solution.

o Extract the agueous layer with diethyl ether (3 x 20 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford the desired
cyclopropyl ketone.

Experimental Workflow
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Caption: A stepwise workflow for the cyclopropanation of a,3-unsaturated carbonyls.

Data Presentation
Table 1: Cyclopropanation of Chalcones
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The following table summarizes the yields of various substituted cyclopropyl chalcones
synthesized via the Corey-Chaykovsky reaction.[1]

Entry Ar! (on carbonyl) Ar? (on phenyl ring) Yield (%)
1 Phenyl Phenyl 70
2 4-Methoxyphenyl Phenyl 82
3 4-Chlorophenyl Phenyl 75
4 Phenyl 4-Chlorophenyl 68
5 Phenyl 4-Methylphenyl 78

Table 2: Cyclopropanation of y-Silyloxy-a,B-Unsaturated
Aryl Ketones

This table presents the yields and diastereomeric ratios for the cyclopropanation of a series of
y-silyloxy-a,B-unsaturated aryl ketones.[4]
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. Diastereomeric
Entry Substrate Yield (%) . .
Ratio (anti:syn)

y-(tert-
butyldimethylsilyloxy)-

1 y Yisilyloxy) 97 >10:1
a,B-unsaturated aryl

ketone (Aryl = Phenyl)

y-(tert-
butyldimethylsilyloxy)-
2 a,B-unsaturated aryl 95 >10:1
ketone (Aryl = 4-Cl-
Ph)
y-(tert-
butyldimethylsilyloxy)-
3 a,B-unsaturated aryl 92 >10:1
ketone (Aryl = 4-
MeO2C-Ph)
y-(tert-

butyldiphenylsilyloxy)-
4 yidiphenylsilyloxy) 85 >10:1
a,B-unsaturated alkyl

ketone

Table 3: Cyclopropanation of Various Enones with an
Improved In Situ Ylide Generation

This table showcases the yields for the cyclopropanation of diverse enones using an in situ
ylide generation method with an organic base (MTBD) in acetonitrile.[6]
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Entry Substrate Product Yield (%)

trans-1-Benzoyl-2-
1 Chalcone 95
phenylcyclopropane

4-Phenylbut-3-en-2- trans-1-Acetyl-2-

one phenylcyclopropane

Bicyclo[4.1.0]heptan-
3 Cyclohex-2-enone 75
2-one

trans-Ethyl 2-

4 (E)-Ethyl cinnamate phenylcyclopropaneca 88
rboxylate
trans-2-
(E)-3-
5 Phenylcyclopropanec 92

Phenylacrylonitrile o
arbonitrile
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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